Methyl 6-bromo-3-methoxypyrazine-2-carboxylate

Catalog No.
S1959400
CAS No.
259794-06-4
M.F
C7H7BrN2O3
M. Wt
247.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 6-bromo-3-methoxypyrazine-2-carboxylate

CAS Number

259794-06-4

Product Name

Methyl 6-bromo-3-methoxypyrazine-2-carboxylate

IUPAC Name

methyl 6-bromo-3-methoxypyrazine-2-carboxylate

Molecular Formula

C7H7BrN2O3

Molecular Weight

247.05 g/mol

InChI

InChI=1S/C7H7BrN2O3/c1-12-6-5(7(11)13-2)10-4(8)3-9-6/h3H,1-2H3

InChI Key

YWGAPWVOZUZZPK-UHFFFAOYSA-N

SMILES

COC1=NC=C(N=C1C(=O)OC)Br

Canonical SMILES

COC1=NC=C(N=C1C(=O)OC)Br

Methyl 6-bromo-3-methoxypyrazine-2-carboxylate is a chemical compound with the molecular formula C₇H₇BrN₂O₃ and a molecular weight of 247.05 g/mol. It is classified as a pyrazine derivative, characterized by a five-membered aromatic ring containing nitrogen atoms. This compound is notable for its strong, earthy, and green aroma, making it valuable in the flavor and fragrance industries .

Typical of carboxylate esters and halogenated compounds. Key reactions may include:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or alcohols, leading to the formation of new derivatives.
  • Ester Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
  • Reduction Reactions: The methoxy group can be reduced to form alcohols, altering the compound's properties and potential applications.

Research indicates that methyl 6-bromo-3-methoxypyrazine-2-carboxylate exhibits significant biological activity. It has been studied for its potential antimicrobial properties, particularly against certain bacterial strains. Additionally, its unique aroma profile suggests possible applications in sensory biology and food science, where it may influence flavor perception and consumer preferences .

Several methods have been developed for synthesizing methyl 6-bromo-3-methoxypyrazine-2-carboxylate. Common synthetic routes include:

  • Bromination of Pyrazine Derivatives: Starting from a suitable pyrazine precursor, bromination can introduce the bromine atom at the 6-position.
  • Methoxylation: The introduction of the methoxy group can be achieved through methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.
  • Carboxylation: The carboxylate group can be introduced via carbon dioxide fixation or through reactions with carbonyl compounds under basic conditions.

These methods allow for the efficient production of this compound with high purity levels suitable for research and industrial applications .

Methyl 6-bromo-3-methoxypyrazine-2-carboxylate finds various applications across different fields:

  • Flavoring Agent: Its strong aroma makes it a popular choice in food products to enhance flavor profiles.
  • Fragrance Ingredient: Used in perfumes and other scented products due to its distinctive scent characteristics.
  • Research Chemical: Employed in chemical synthesis and biological studies to explore its properties and potential effects.

Studies on the interactions of methyl 6-bromo-3-methoxypyrazine-2-carboxylate with biological systems have revealed interesting insights into its behavior. For instance, its antimicrobial activity suggests interactions with bacterial cell membranes or metabolic pathways, potentially inhibiting growth or function. Further research into its sensory interactions could provide valuable information on how this compound influences taste and smell perception in humans .

Methyl 6-bromo-3-methoxypyrazine-2-carboxylate shares structural similarities with several other compounds, which can be compared based on their functional groups and biological activities:

Compound NameStructure FeaturesUnique Aspects
Methyl pyrazinePyrazine ring without substitutionsCommonly used as a flavoring agent but less potent aroma than methyl 6-bromo compound.
2-Methyl-3-pyrazinyl acetateAcetate group instead of carboxylateDifferent functional group alters aroma properties significantly.
6-Methylpyrazin-2-carboxylic acidCarboxylic acid instead of esterExhibits different solubility and reactivity patterns compared to the ester form.
3-Methoxy-6-methylpyrazineContains an additional methyl groupAlters biological activity; may have different sensory properties.

Methyl 6-bromo-3-methoxypyrazine-2-carboxylate stands out due to its unique combination of bromination and methoxylation, contributing to its distinctive aroma profile and potential biological activities not observed in simpler pyrazines .

XLogP3

1.3

Dates

Modify: 2023-08-16

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